5-(Benzyloxy)isobenzofuran-1,3-dione can be sourced from various chemical suppliers and is often utilized in research settings due to its potential biological activity and utility as a building block for more complex molecules. It belongs to the broader class of isobenzofurans, which are known for their diverse chemical reactivity and applications in organic synthesis.
The synthesis of 5-(Benzyloxy)isobenzofuran-1,3-dione typically involves several key steps:
5-(Benzyloxy)isobenzofuran-1,3-dione has a molecular formula of and a molecular weight of 202.19 g/mol. The structure consists of:
The compound's structural data can be represented using various notations:
C1=CC2=C(C=C1)C(=O)C(=O)O2CC=CC=C
This representation highlights the connectivity and arrangement of atoms within the molecule.
5-(Benzyloxy)isobenzofuran-1,3-dione can participate in several types of chemical reactions:
The mechanism of action for 5-(Benzyloxy)isobenzofuran-1,3-dione primarily revolves around its reactivity due to the presence of carbonyl groups. The diketone structure allows for nucleophilic attack at the carbonyl carbons, leading to various transformation pathways:
Studies have shown that compounds with similar structures exhibit significant biological activity, including potential antitumor properties due to their ability to interact with cellular mechanisms.
5-(Benzyloxy)isobenzofuran-1,3-dione has several important applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4